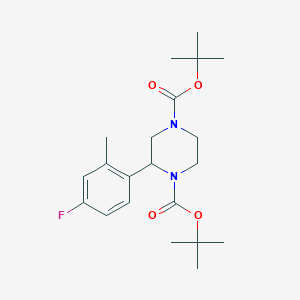
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the reaction of 4-fluoro-2-methylphenylpiperazine with di-tert-butyl dicarbonate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Di-tert-butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- Di-tert-butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Uniqueness
Ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is unique due to the presence of the fluorine atom, which imparts specific chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C21H31FN2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ditert-butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3 |
InChI Key |
AHBVODBCQCDZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















